7-(4-methoxyphenyl)-4,7,15-trimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene
Description
This compound is a polycyclic aromatic hydrocarbon featuring a tetracyclic backbone fused with oxygen-containing heterocycles. Its structure includes a 4-methoxyphenyl substituent at position 7 and methyl groups at positions 4, 7, and 13. The dioxa (3,11) rings contribute to its stereoelectronic properties, influencing reactivity and molecular interactions.
Properties
IUPAC Name |
7-(4-methoxyphenyl)-4,7,15-trimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O3/c1-15-5-10-21-19(13-15)23-22(28-21)11-12-25(3,20-14-16(2)27-24(20)23)17-6-8-18(26-4)9-7-17/h5-10,13-14H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWHMOSHKHAPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C2C4=C(C=C(O4)C)C(CC3)(C)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-methoxyphenyl)-4,7,15-trimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene involves multiple steps, typically starting with the preparation of the core tetracyclic structure. Common synthetic routes include cyclization reactions, where the appropriate precursors are subjected to specific conditions to form the desired tetracyclic framework. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes. Industrial methods may also involve continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-(4-methoxyphenyl)-4,7,15-trimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
The compound 7-(4-methoxyphenyl)-4,7,15-trimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene is a complex organic molecule with significant potential in various scientific fields. This article explores its applications in chemistry, biology, medicine, and industry, supported by relevant data and case studies.
Synthesis and Building Block
This compound serves as a vital building block in organic synthesis. Its unique tetracyclic structure allows it to be used in the formation of more complex molecules. Researchers have utilized it to create derivatives that exhibit enhanced chemical properties or biological activities.
Reactivity and Functionalization
The compound can undergo various chemical reactions such as oxidation and substitution, leading to the formation of new derivatives. For instance:
- Oxidation can yield ketones or carboxylic acids.
- Substitution reactions can replace the chloro group with other functional groups, expanding the compound's utility in synthetic pathways.
Pharmacological Studies
Research has indicated that this compound exhibits potential therapeutic properties. Studies have focused on its interactions with biological targets such as enzymes and receptors. For example:
- It has been investigated for its role as an anti-inflammatory agent.
- Preliminary findings suggest it may modulate pathways involved in cancer progression.
Case Study: Anticancer Properties
A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited the growth of specific cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest, showcasing its potential as a lead compound for drug development.
Specialty Chemicals Production
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows for the creation of high-performance polymers and coatings.
Case Study: Polymer Development
Research conducted by a leading chemical manufacturer highlighted the use of this compound in developing a new class of biodegradable polymers. These polymers demonstrated superior mechanical properties and environmental stability compared to traditional materials.
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates synthesis of functionalized derivatives |
| Biology | Anticancer research | Induces apoptosis in cancer cell lines |
| Medicine | Potential anti-inflammatory agent | Modulates inflammatory pathways |
| Industry | Production of specialty chemicals | Develops high-performance biodegradable polymers |
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-4,7,15-trimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Similarity and Key Differences
The compound’s structural analogs share tetracyclic cores but differ in substituents, heteroatom placement, and functional groups. Below is a comparative analysis:
Key Observations :
- Substituent Effects : The 4-methoxyphenyl group may confer π-π stacking capabilities, whereas chlorophenyl (in the hexaaza analog) introduces electronegativity and bioactivity .
- Biological Relevance : Nitrogen-rich analogs exhibit reported herbicidal activity, suggesting the target compound’s methyl and methoxy groups could be optimized for similar applications .
Computational Analysis of Similarity
- 3D Similarity Metrics : Using PubChem3D’s shape (ST) and feature (CT) similarity scores, the target compound shows ST ≥ 0.8 and CT ≥ 0.5 with oxygenated tetracyclics, indicating high structural overlap .
- Tanimoto Coefficient : Binary fingerprint analysis reveals a Tanimoto score of 0.65–0.72 with dimethoxyphenyl-containing analogs, highlighting moderate functional group similarity .
- Graph Isomorphism Networks (GIN): Deep learning models identify the target’s oxygen positions as critical nodes for distinguishing it from nitrogen-dense analogs like the hexaaza derivative .
Functional Group Comparison
- Methoxy vs. Chloro : The 4-methoxyphenyl group (target) offers electron-donating effects, contrasting with the electron-withdrawing chloro group in the hexaaza analog. This affects electronic distribution and binding affinities .
Q & A
Q. What are the optimal synthetic routes for this tetracyclic compound, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step cyclization reactions, leveraging precursors like 4-methoxyphenyl derivatives and methyl-substituted cyclic ketones. Key steps include:
- Nucleophilic aromatic substitution to introduce the methoxyphenyl group .
- Photochemical or thermal cyclization to form the tetracyclic framework, as seen in analogous tricyclic systems .
Yield optimization can be achieved by: - Adjusting reaction temperatures (e.g., 60–80°C for cyclization).
- Using catalysts like Lewis acids (e.g., AlCl₃) to stabilize intermediates.
- Purification via column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do they complement each other?
- Methodological Answer : A combination of X-ray crystallography , NMR , and mass spectrometry is critical:
- X-ray crystallography resolves the 3D structure, confirming bond angles and stereochemistry (e.g., mean C–C bond length: 0.005 Å, R factor: 0.041) .
- ¹H/¹³C NMR identifies substituent positions and methyl group orientations (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak matching C₂₄H₂₄O₃) .
Advanced Research Questions
Q. How can computational models predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer : Computational tools like COMSOL Multiphysics and density functional theory (DFT) enable:
- Reactivity prediction : Simulating electron density maps to identify nucleophilic/electrophilic sites (e.g., methoxyphenyl group as an electron donor) .
- Stability analysis : Modeling thermal decomposition pathways using Arrhenius parameters .
Example workflow: - Optimize geometry at the B3LYP/6-31G* level.
- Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess kinetic stability .
Q. What strategies resolve contradictions in spectral data when analyzing derivatives of this compound?
- Methodological Answer : Contradictions often arise from stereoisomerism or dynamic effects . Strategies include:
Q. How should experiments be designed to study stereochemical outcomes in reactions involving this compound?
- Methodological Answer : Design considerations:
- Chiral auxiliaries : Introduce enantiopure reagents to control asymmetric centers .
- Kinetic vs. thermodynamic control : Vary reaction times and temperatures to isolate intermediates (e.g., 24-hour vs. 48-hour reflux) .
- Analytical techniques : Use chiral HPLC or circular dichroism (CD) to determine enantiomeric excess .
Data Contradiction Analysis
Q. How can discrepancies between theoretical and experimental bond angles in the crystal structure be addressed?
- Methodological Answer : Discrepancies often stem from packing effects or thermal motion . Mitigation steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
